-BMA is a valuable building block for the synthesis of diverse functionalized polymers. The presence of the acrylic acid group allows for polymerization through radical or ionic mechanisms, while the bromomethyl group serves as a versatile reactive site for further functionalization. This enables the creation of polymers with tailored properties for specific applications, such as:
Due to its ability to react with various functional groups, 2-BMA can be used as a cross-linking agent for biomolecules like proteins and nucleic acids. This cross-linking process can:
-BMA readily undergoes Michael addition reactions, where a nucleophile reacts with the electron-deficient carbon-carbon double bond. This reaction allows for the conjugation of various functionalities to the molecule, enabling its use in:
2-(Bromomethyl)acrylic acid is an organic compound with the molecular formula CHBrO and a CAS number of 72707-66-5. It is characterized by the presence of a bromomethyl group attached to the acrylic acid moiety, making it a brominated derivative of acrylic acid. This compound is recognized for its reactivity due to the bromine atom, which can participate in various
2-(Bromomethyl)acrylic acid can be a corrosive and irritant compound.
Several methods have been developed for synthesizing 2-(Bromomethyl)acrylic acid:
2-(Bromomethyl)acrylic acid has several applications:
Interaction studies involving 2-(Bromomethyl)acrylic acid often focus on its reactivity with biological molecules and other organic compounds. These studies help elucidate its potential therapeutic applications and guide the design of new derivatives with improved efficacy and safety profiles. For instance, research into its interactions with nucleophiles has provided insights into how this compound can be utilized in drug development .
In comparing 2-(Bromomethyl)acrylic acid with similar compounds, several noteworthy derivatives emerge:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-(bromomethyl)acrylate | CHBrO | Ester derivative; used in polymerization |
2-Bromoethyl acrylate | CHBrO | Contains an ethyl group; different reactivity |
Acrylic Acid | CHO | No halogen; simpler structure |
Uniqueness of 2-(Bromomethyl)acrylic Acid: The presence of the bromomethyl group distinguishes it from other acrylic acid derivatives. This unique feature enhances its reactivity and versatility in synthetic applications, allowing it to participate in nucleophilic substitution reactions that are not possible with non-brominated analogs.
The synthesis of 2-(bromomethyl)acrylic acid typically involves the bromination of methacrylic acid derivatives. A laboratory-scale method reported by Khazaei et al. employs N,N'-dibromo-N,N'-1,2-ethylene bis(2,5-dimethylbenzene sulfonamide) and dibenzoyl peroxide in tetrachloromethane at 20°C for 6 hours, achieving a yield of 74%. Industrial protocols often optimize for cost and scalability, using titanium(IV) chloride (TiCl₄) as a catalyst for bromination reactions with pyridine sulfate dibromide. This method avoids light sensitivity issues associated with mercury-based catalysts and aligns with environmental regulations.
TiCl₄-catalyzed bromination is highly effective for introducing bromine at the α-position of acrylic acid derivatives. The reaction mechanism involves the activation of the olefinic bond, followed by electrophilic bromine addition. This method has been validated for monomers like acrylic acid and styrene, with purity determinations matching established analytical standards. The catalytic system’s insensitivity to light enhances reproducibility in large-scale production.
Recent advances focus on streamlining synthesis into one-pot reactions. For example, indium-mediated coupling of 2-(bromomethyl)acrylic acid with aldehydes or aldimines facilitates the direct preparation of α-methylene-γ-lactones. These protocols reduce intermediate isolation steps and improve overall yields (e.g., 65–75% for lactone derivatives). Process optimization emphasizes solvent selection (e.g., tetrachloromethane or methanol) and temperature control (20–25°C) to minimize side reactions.
The bromomethyl group in 2-(bromomethyl)acrylic acid serves as a potent electrophilic site, enabling diverse nucleophilic substitution reactions. The compound’s α-positioned bromine atom undergoes displacement by nucleophiles such as phosphines, amines, and thiols under mild conditions. For instance, triphenylphosphine (PPh₃) reacts with methyl 2-(bromomethyl)acrylate via an Sₙ2 mechanism, forming a phosphonium intermediate (Scheme 1) [2] [4]. This step is critical in initiating cascades such as hexamerization (discussed in Section 2.3).
Key Reaction Parameters
A comparative study of bases revealed that TEA outperforms inorganic bases (e.g., Na₂CO₃) due to superior solubility and neutralization efficiency (Table 1) [2].
Table 1: Base Effects on Substitution Efficiency
Base | Yield (%) | Reaction Time (h) |
---|---|---|
Triethylamine | 81 | 72 |
Na₂CO₃ | <10 | 72 |
K₂CO₃ | <10 | 72 |
The α,β-unsaturated carbonyl system in 2-(bromomethyl)acrylic acid acts as a Michael acceptor, participating in conjugate additions. Triphenylphosphine undergoes a regioselective 1,4-addition to the acrylate, generating a zwitterionic intermediate (Scheme 2) [2] [4]. Subsequent bromide elimination produces a resonance-stabilized ylide, which drives further reactivity.
Mechanistic Insights
This pathway underpins the compound’s utility in synthesizing complex architectures, such as bicyclic pentaenes [2].
2-(Bromomethyl)acrylic acid facilitates cyclization via domino processes. For example, its hexamerization under phosphine catalysis assembles six acrylate units into a bicyclic pentaene with four stereocenters (Scheme 3) [2] [4]. The mechanism involves two sequential Diels-Alder (DA) cycloadditions:
Stereochemical Control
Table 2: Cyclization Outcomes Under Varied Conditions
Catalyst | Yield (%) | Reaction Time (h) |
---|---|---|
PPh₃ | 81 | 72 |
Tri-2-furylphine | 69 | 72 |
(±)-BINAP | 35 | 96 |
Additionally, reactions with aldehydes yield α-methylene-γ-butyrolactones, valuable intermediates in medicinal chemistry [3].
While radical pathways for 2-(bromomethyl)acrylic acid are less documented, its structural analogs suggest potential in chain-transfer polymerization. The bromine atom may act as a leaving group, enabling abstraction by radical initiators (e.g., AIBN). However, experimental evidence from non-excluded sources remains limited.
Hypothetical Mechanism
Further studies are needed to validate this pathway and quantify chain-transfer constants.
2-(Bromomethyl)acrylic acid serves as a highly effective precursor for the synthesis of α-methylene-γ-butyrolactones through various synthetic pathways. The compound readily reacts with aldehydes and ketones to form these important structural motifs [1] [2] [3] [4]. The reaction typically proceeds via addition of the bromomethyl group to carbonyl compounds, followed by cyclization to form the characteristic five-membered lactone ring with an exocyclic methylene group.
Indium-mediated coupling reactions have proven particularly successful for this transformation. The reaction of 2-(bromomethyl)acrylic acid with different carbonyl compounds in the presence of indium metal proceeds efficiently in aqueous media, yielding γ-hydroxy-α-methylene butyrolactones in good to excellent yields [1] [3] [5]. Typical reaction conditions involve a 1:1.2:1.2 molar ratio of carbonyl compound, 2-(bromomethyl)acrylic acid, and indium metal in a 1:1 mixture of water and tetrahydrofuran.
Research has demonstrated that this methodology tolerates a wide range of carbonyl substrates, including formaldehyde, various aliphatic and aromatic aldehydes, and ketones [3] [5]. The yields typically range from 43% to 88%, depending on the specific carbonyl compound employed. The reaction proceeds under mild conditions and exhibits excellent chemoselectivity, making it suitable for complex molecule synthesis.
The synthesis of α-methylene-γ-lactams represents another significant application of 2-(bromomethyl)acrylic acid in organic synthesis. Indium-promoted reactions between 2-(bromomethyl)acrylic acid and aldimines have been developed to produce these nitrogen-containing heterocycles efficiently [2] [6].
The reaction mechanism involves initial formation of an organoindium intermediate through reaction of the bromomethyl group with indium metal, followed by nucleophilic addition to the aldimine substrate. Subsequent cyclization and elimination steps lead to the formation of the α-methylene-γ-lactam products. These reactions typically proceed in excellent yields, often exceeding 90%, and demonstrate good diastereoselectivity [2].
The methodology has been successfully extended to various aldimine substrates derived from different aldehydes and amines, demonstrating broad substrate scope. The resulting α-methylene-γ-lactam products are valuable synthetic intermediates for pharmaceutical applications, particularly in the development of peptidomimetics and bioactive compounds [6] [7].
Property | Value | Reference |
---|---|---|
CAS Number | 72707-66-5 | [8] [9] [10] [11] |
Molecular Formula | C₄H₅BrO₂ | [8] [9] [10] [11] |
Molecular Weight | 164.99 g/mol | [8] [9] [10] [11] |
Melting Point | 70-73°C | [8] [9] [10] [11] |
Boiling Point (predicted) | 268.8±23.0°C | [8] [9] [10] [11] |
Density (predicted) | 1.696±0.06 g/cm³ | [8] [9] [10] [11] |
Storage Temperature | 2-8°C | [8] [9] [10] [11] |
Solubility | Soluble in Methanol | [8] [9] [10] [11] |
Physical Form | Powder to crystal | [8] [9] [10] [11] |
pKa (predicted) | 3.45±0.11 | [8] [9] [10] [11] |
Color | White to almost white | [8] [9] [10] [11] |
2-(Bromomethyl)acrylic acid has found significant application in the synthesis of methotrexate analogues, serving as a key intermediate for introducing structural modifications that can enhance biological activity or overcome drug resistance [12] [13] [14]. Methotrexate, a widely used antifolate drug, benefits from structural modifications that can improve its pharmacological properties while maintaining or enhancing its therapeutic efficacy.
The compound's reactive bromomethyl group provides an excellent handle for coupling reactions with various pterin derivatives and amino acid precursors. Research has demonstrated that 2-(bromomethyl)acrylic acid can be effectively incorporated into methotrexate analogues through alkylation reactions with side-chain precursors, followed by appropriate functional group transformations [12] [15].
Studies on methotrexate analogues synthesized using 2-(bromomethyl)acrylic acid have revealed important structure-activity relationships. Modifications to the glutamate side chain using this compound have produced derivatives with altered binding affinity to dihydrofolate reductase and modified cellular uptake properties [14] [16]. These findings have contributed to the development of methotrexate analogues with improved selectivity and reduced side effects.
The incorporation of 2-(bromomethyl)acrylic acid-derived moieties has been particularly valuable in creating methotrexate analogues that resist polyglutamation, a process associated with some of the adverse effects of methotrexate therapy [17] [14]. These modified compounds retain significant biological activity while potentially offering improved safety profiles.
The synthesis of methotrexate analogues using 2-(bromomethyl)acrylic acid typically involves multi-step procedures that require careful control of reaction conditions. Key synthetic approaches include nucleophilic substitution reactions, coupling reactions with peptide bond-forming reagents, and selective functional group transformations [18] [19] [16].
Recent developments have focused on improving the efficiency of these synthetic routes while maintaining the structural integrity of the methotrexate pharmacophore. The use of 2-(bromomethyl)acrylic acid as a building block has enabled the preparation of diverse methotrexate analogues with modifications to various regions of the molecule, including the pteridine ring system, the aromatic linker, and the glutamate side chain [20] [21].
Indium-promoted Barbier reactions using 2-(bromomethyl)acrylic acid represent a significant advancement in green chemistry approaches to lactone synthesis. These reactions can be conducted in aqueous media, eliminating the need for anhydrous conditions typically required for traditional organometallic reactions [22] [23] [24]. The water compatibility of indium-mediated processes makes them particularly attractive for industrial applications and environmentally conscious synthesis.
The mechanism of indium-promoted Barbier reactions involves the in situ generation of organoindium intermediates from 2-(bromomethyl)acrylic acid and indium metal. These intermediates exhibit excellent nucleophilicity and can react with a wide range of electrophilic carbonyl compounds to form carbon-carbon bonds [25] [26] [27]. The resulting products typically undergo spontaneous cyclization to form lactone derivatives.
Research has demonstrated that indium-promoted Barbier reactions using 2-(bromomethyl)acrylic acid show remarkable substrate scope and selectivity [28] [24] [29]. The reactions proceed efficiently with both aromatic and aliphatic aldehydes, as well as various ketones, producing the corresponding lactone derivatives in good to excellent yields.
The stereoselectivity of these reactions has been extensively studied, with particular attention to the formation of chiral centers. Asymmetric variants of the reaction have been developed using chiral auxiliaries and ligands, achieving enantiomeric excesses of up to 95% in some cases [28] [24]. These stereoselective processes are valuable for the synthesis of biologically active lactone derivatives.
Detailed mechanistic studies of indium-promoted Barbier reactions have revealed the formation of allylindium intermediates as key reactive species [28] [27]. Nuclear magnetic resonance spectroscopy and other analytical techniques have provided evidence for the involvement of indium(III) centers in the active catalytic species. The presence of metallic indium throughout the reaction suggests a disproportionation mechanism that regenerates the active indium species.
The excellent chemoselectivity observed in these reactions has been attributed to the unique properties of indium organometallic intermediates. Unlike many other organometallic reagents, indium-based species show high tolerance for functional groups and can operate effectively in the presence of water and oxygen [29].
One of the most remarkable applications of 2-(bromomethyl)acrylic acid derivatives is in phosphine-catalyzed domino processes that lead to the formation of complex polycyclic structures through hexamerization reactions. These reactions involve the assembly of six units of 2-(bromomethyl)acrylate esters to form bicyclic structures containing two cyclohexenyl rings.
The hexamerization process is catalyzed by triphenylphosphine in the presence of triethylamine as a base. The reaction proceeds under mild conditions at room temperature, providing the final products through the formation of seven carbon-carbon bonds and the control of four stereocenters. The yields for this remarkable transformation range from 63% to 81%, depending on the specific ester group and reaction conditions.
The mechanism of phosphine-catalyzed hexamerization involves a complex series of steps beginning with conjugate addition of triphenylphosphine to the 2-(bromomethyl)acrylate substrate. This is followed by bromide elimination to generate a phosphonium ylide intermediate. A second conjugate addition and elimination sequence leads to the formation of a key conjugated triene intermediate.
The subsequent steps involve two consecutive Diels-Alder cycloadditions between three units of the triene intermediate. Two units act as dienes while the third serves as a double dienophile. The remarkable selectivity observed in this process results in the formation of a single regio- and stereoisomer with centrosymmetric structure.
The hexamerization products obtained from 2-(bromomethyl)acrylates represent valuable synthetic intermediates for further functionalization. The presence of multiple alkene units and ester functionalities provides numerous sites for subsequent chemical modifications. These complex polycyclic structures have potential applications in materials science and as scaffolds for the development of bioactive compounds.
The reaction has been successfully scaled up to gram quantities, demonstrating its practical utility for preparative synthesis. Different ester groups can be accommodated, with the yield depending on the steric hindrance of the ester moiety. Methyl, ethyl, benzyl, n-butyl, and tert-butyl esters have all been successfully employed in this transformation.
Application Area | Key Findings | Yields/Efficiency | References |
---|---|---|---|
α-Methylene-γ-butyrolactones synthesis | Forms lactones via addition to aldehydes/ketones; indium-mediated coupling yields γ-hydroxy-α-methylene butyrolactones | 43-88% yields reported | [1] [2] [3] [4] [5] |
α-Methylene-γ-lactams synthesis | Indium-promoted reaction with aldimines produces α-methylene-γ-butyrolactams in excellent yields | Excellent yields (>90%) | [2] [6] [7] |
Methotrexate analogues synthesis | Used as intermediate in synthesis of bioactive methotrexate derivatives with modified side chains | Variable depending on derivative | [10] [12] [13] [14] [15] |
Indium-promoted Barbier reactions | Aqueous indium-mediated coupling with carbonyl compounds; chemoselective and efficient process | 74-88% yields in aqueous media | [1] [2] [3] [22] [23] [24] [27] |
Phosphine-catalyzed hexamerization | PPh₃-catalyzed domino assembly of six units forms bicyclic pentaenes with seven C-C bonds and four stereocenters | 63-81% for hexamerization |
Corrosive